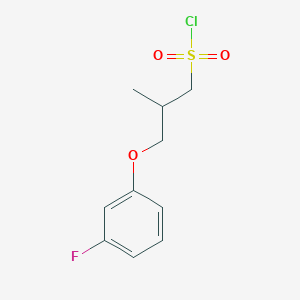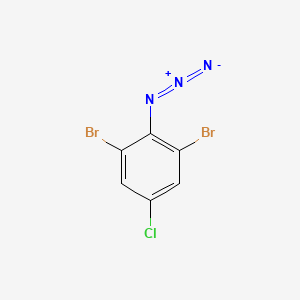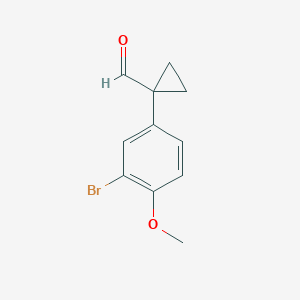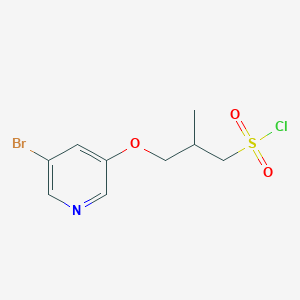
3-(4-(Difluoromethoxy)phenyl)isoxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group
准备方法
The synthesis of 3-[4-(difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Phenyl Intermediate: This step involves the introduction of the difluoromethoxy group onto a phenyl ring. This can be achieved through difluoromethylation reactions using reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Oxazole Ring Formation: The next step involves the cyclization of the intermediate to form the oxazole ring. This can be accomplished using reagents like phosphorus oxychloride (POCl3) and appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
化学反应分析
3-[4-(Difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature.
科学研究应用
3-[4-(Difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of biological processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
相似化合物的比较
3-[4-(Difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid can be compared with other similar compounds, such as:
3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical reactivity and biological activity.
3-[4-(Methoxy)phenyl]-1,2-oxazole-5-carboxylic acid: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s properties, including its solubility and binding affinity.
3-[4-(Chloromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid: The chloromethoxy group introduces different electronic and steric effects, which can impact the compound’s chemical behavior and biological interactions.
属性
分子式 |
C11H7F2NO4 |
|---|---|
分子量 |
255.17 g/mol |
IUPAC 名称 |
3-[4-(difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO4/c12-11(13)17-7-3-1-6(2-4-7)8-5-9(10(15)16)18-14-8/h1-5,11H,(H,15,16) |
InChI 键 |
QRXYIIZNIDMSNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)
